Ethyl 6-methyl-4-oxoheptanoate Ethyl 6-methyl-4-oxoheptanoate
Brand Name: Vulcanchem
CAS No.: 57753-63-6
VCID: VC19563250
InChI: InChI=1S/C10H18O3/c1-4-13-10(12)6-5-9(11)7-8(2)3/h8H,4-7H2,1-3H3
SMILES:
Molecular Formula: C10H18O3
Molecular Weight: 186.25 g/mol

Ethyl 6-methyl-4-oxoheptanoate

CAS No.: 57753-63-6

Cat. No.: VC19563250

Molecular Formula: C10H18O3

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-methyl-4-oxoheptanoate - 57753-63-6

Specification

CAS No. 57753-63-6
Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
IUPAC Name ethyl 6-methyl-4-oxoheptanoate
Standard InChI InChI=1S/C10H18O3/c1-4-13-10(12)6-5-9(11)7-8(2)3/h8H,4-7H2,1-3H3
Standard InChI Key BPPDNSREFWRLJM-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CCC(=O)CC(C)C

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

Ethyl 6-methyl-4-oxoheptanoate is defined by the IUPAC name ethyl 6-methyl-4-oxoheptanoate, reflecting its ethyl ester group (COOCH2CH3-\text{COOCH}_2\text{CH}_3), ketone moiety at position 4 (CO-\text{CO}-), and methyl branch at position 6 (CH(CH3)2-\text{CH}(\text{CH}_3)_2) . The SMILES notation CCOC(=O)CCC(=O)CC(C)C\text{CCOC(=O)CCC(=O)CC(C)C} and InChIKey BPPDNSREFWRLJM-UHFFFAOYSA-N\text{BPPDNSREFWRLJM-UHFFFAOYSA-N} provide unambiguous representations of its structure .

Table 1: Key Identifiers and Properties

PropertyValueSource
Molecular FormulaC10H18O3\text{C}_{10}\text{H}_{18}\text{O}_3PubChem
Molecular Weight186.25 g/molPubChem
CAS Number57753-63-6PubChem
SMILESCCOC(=O)CCC(=O)CC(C)CPubChem
InChIKeyBPPDNSREFWRLJM-UHFFFAOYSA-NPubChem

Stereochemical Considerations

Synthesis and Production Methods

Conventional Esterification Routes

While no direct synthesis protocols for ethyl 6-methyl-4-oxoheptanoate are documented in the reviewed literature, analogous esters are typically synthesized via Fischer esterification (acid-catalyzed reaction of carboxylic acids with alcohols) or acylation of alcohols using acid chlorides . For instance, a patent describing the synthesis of ethyl 6-chloro-6-oxohexanoate employs bis(trichloromethyl) carbonate and monoethyl adipate in the presence of organic amine catalysts . This suggests that similar strategies—substituting adipate derivatives with methyl-substituted precursors—could yield ethyl 6-methyl-4-oxoheptanoate.

Advanced Catalytic Approaches

Physical and Chemical Properties

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

  • 1^1H NMR: Expected signals include a triplet for the ethyl ester protons (δ\delta 1.2–1.4 ppm, J=7.1HzJ = 7.1 \, \text{Hz}), a quartet for the ester methylene (δ\delta 4.1–4.3 ppm), and a singlet for the ketone carbonyl proton (absent due to deuteration in standard NMR solvents) .

  • 13^{13}C NMR: Distinct peaks for the ester carbonyl (δ\delta 170–175 ppm) and ketone carbonyl (δ\delta 205–210 ppm) would dominate the spectrum .

Infrared (IR) Spectroscopy:
Strong absorptions at 1740cm1\approx 1740 \, \text{cm}^{-1} (ester C=O) and 1715cm1\approx 1715 \, \text{cm}^{-1} (ketone C=O) are characteristic .

Thermodynamic Parameters

Applications and Industrial Relevance

Pharmaceutical Intermediates

The ketone and ester groups make this compound a candidate for Mannich reactions or Grignard additions, enabling the construction of complex molecules. For example, β-keto esters are pivotal in synthesizing heterocycles like pyrimidines, though ethyl 6-methyl-4-oxoheptanoate itself has not been explicitly cited in drug discovery .

Flavor and Fragrance Industry

Branched-chain esters are ubiquitous in flavor formulations due to their fruity aromas. While sensory data for this specific compound are unavailable, structurally similar esters like ethyl 3-methylbutanoate (apple-like scent) hint at potential applications .

Future Perspectives

Green Synthesis Initiatives

Developing solvent-free or biocatalytic routes using lipases could enhance the sustainability of its production. For instance, immobilized Candida antarctica lipase B has shown efficacy in esterifying β-keto acids .

Pharmacological Profiling

Screening for bioactive properties, such as antimicrobial or anti-inflammatory effects, could unlock therapeutic applications. The compound’s resemblance to acetylated natural products justifies such studies.

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